Phthalazin-6-amine

Übersicht

Beschreibung

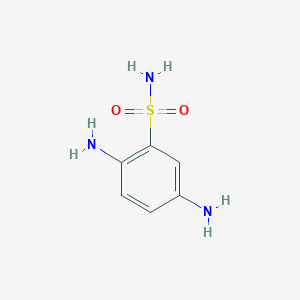

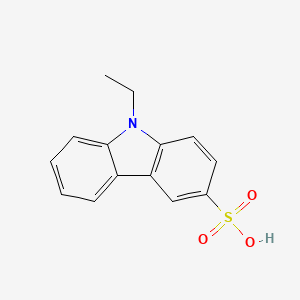

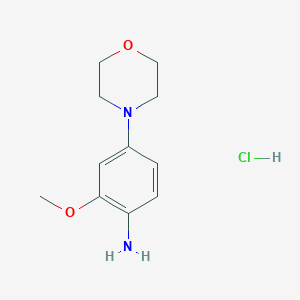

Phthalazin-6-amine is a heterocyclic organic compound that has been the focus of research in various fields due to its unique properties. It is a six-membered ring containing two nitrogen atoms, which makes it an important building block for the synthesis of various organic compounds. Phthalazin-6-amine has been used in the development of pharmaceuticals, agrochemicals, and materials science. In

Wissenschaftliche Forschungsanwendungen

Antitumor Agent Development

Phthalazin-6-amine derivatives have shown promise as potential antitumor agents. Research indicates that certain copper (II) complexes derived from phthalazin-6-amine exhibit selective cytotoxicity against cancer cell lines such as HeLa, with minimal toxicity to non-cancerous cells like fibroblasts BALB/3T3 . This selectivity is crucial for developing effective cancer treatments that minimize harm to healthy tissues.

Antimicrobial Activity

Phthalazin-6-amine and its hybrids have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated effectiveness against various microbial strains, including both Gram-negative and Gram-positive bacteria . The ability to combat a wide range of pathogens makes phthalazin-6-amine a valuable scaffold for developing new antimicrobial agents.

Pharmacological Applications

The phthalazine ring, which is a core component of phthalazin-6-amine, is found in several commercially available drugs with diverse pharmacological activities. These include antihistamines, vascular endothelial growth factor receptor (VEGFR) inhibitors, and antihypertensive agents . The versatility of phthalazin-6-amine derivatives in drug development is evident from their widespread use in pharmacology.

Enzyme Inhibition

Phthalazin-6-amine derivatives have been identified as inhibitors of key enzymes like p38MAP kinase and cyclooxygenase-2 (COX-2) . These enzymes are involved in inflammatory processes and pain perception, making phthalazin-6-amine derivatives potential candidates for anti-inflammatory and analgesic drugs.

Neurological Disorders Treatment

Compounds containing the phthalazine ring have been explored for their potential in treating neurological disorders. They have shown activity as selective binders of gamma-aminobutyric acid (GABA) receptors and serotonin reuptake inhibitors, which are targets for antiepileptic and antidepressant medications, respectively .

Cardiovascular Research

Phthalazin-6-amine derivatives have been studied for their vasorelaxant properties, which could be beneficial in treating cardiovascular diseases. Their ability to modulate blood vessel dilation can help in the development of new therapies for hypertension and other vascular conditions .

Wirkmechanismus

Target of Action

Phthalazin-6-amine is a compound that has been studied for its potential biological activities and pharmacological properties Phthalazine derivatives have been known to interact with various targets such as gamma-aminobutyric acid (gaba) receptors, cyclooxygenase-2 (cox-2), and voltage-gated calcium channels . These targets play crucial roles in various biological processes, including neurotransmission, inflammation, and cellular signaling .

Mode of Action

It’s suggested that the efficacy of phthalazine-based compounds is determined by the nature of the functionalization next to the aryl moiety . This suggests that different mechanisms of action could be involved for each chemical system .

Biochemical Pathways

These include DNA replication, RNA transcription, protein synthesis, and post-translational modification . These processes are fundamental to cellular proliferation, differentiation, apoptosis, and tumorigenesis .

Pharmacokinetics

Some phthalazinedione-based derivatives have exhibited good adme pharmacokinetics with good drug-likeness parameters .

Result of Action

Phthalazine derivatives have been associated with a wide range of biological activities, including antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant effects .

Eigenschaften

IUPAC Name |

phthalazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRYNXNMVQFNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620295 | |

| Record name | Phthalazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

346419-79-2 | |

| Record name | Phthalazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Trifluoromethyl)phenyl]thiazole-2-thiol](/img/structure/B1612183.png)